molecular formula C9H7ClN2O B182788 4-Chloro-8-methoxyquinazoline CAS No. 154288-09-2

4-Chloro-8-methoxyquinazoline

Cat. No. B182788
M. Wt: 194.62 g/mol
InChI Key: BIGSOYZPKXOBJZ-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxyquinazoline is a chemical compound with the molecular formula C9H7ClN2O . It has a molecular weight of 194.62 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-8-methoxyquinazoline consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It also has a chlorine atom and a methoxy group attached to it .


Physical And Chemical Properties Analysis

4-Chloro-8-methoxyquinazoline is a solid compound . It has a molecular weight of 194.62 . The compound should be stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis Techniques : Multiple studies have focused on the synthesis of derivatives of 4-Chloro-8-methoxyquinazoline, highlighting various methods and yields. For instance, Wang et al. (2015) described the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline through a multi-step process with a total yield of 29.2% (Wang et al., 2015). Jiang Jia-mei (2010) also synthesized 4-Chloro-8-methoxyquinoline using a series of steps including condensation, cyclization, hydrolysis, decarboxylation, and chlorination, achieving an overall yield of 33.81% (Jiang Jia-mei, 2010).

  • Chemosensor Applications : A study by Prodi et al. (2001) characterized 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium over other tested metal ions, which could be useful in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Anticancer Potential : Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).

  • Antimicrobial Studies : Murugavel et al. (2017) synthesized 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) and found it to exhibit good to moderate antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).

  • Biological Activity Analysis : Various studies have synthesized derivatives of 4-Chloro-8-methoxyquinazoline and evaluated their biological activities. For example, Cai et al. (2019) synthesized a compound acting as an effective inhibitor on the proliferation of a lung cancer cell line (Cai et al., 2019).

  • Pharmaceutical Applications : Research by Patel et al. (2020) on 4-chloro-3,4-dihydroquinazolines hybrid isoniazid derivatives for anti-malarial, anti-microbial, and anti-tuberculosis activities indicates the potential pharmaceutical applications of these compounds (Patel et al., 2020).

Safety And Hazards

The safety data sheet for 4-Chloro-8-methylquinazoline, a similar compound, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that 4-Chloro-8-methoxyquinazoline may have similar hazards.

properties

IUPAC Name

4-chloro-8-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)11-5-12-9(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSOYZPKXOBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437475
Record name 4-CHLORO-8-METHOXYQUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methoxyquinazoline

CAS RN

154288-09-2
Record name 4-Chloro-8-methoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154288-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-8-METHOXYQUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-8-methoxyquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RJ Ife, TH Brown, P Blurton, DJ Keeling… - Journal of medicinal …, 1995 - ACS Publications
Quinazolines bearing a secondary 4-(arylamino) substituent demonstrate an SAR for inhibition of the gastric (H+/K+)-ATPase different from the previously described 3-acylquinolines, …
Number of citations: 111 pubs.acs.org
X Zhang, L Jiang, Y Li, Q Feng, X Sun… - Frontiers in …, 2023 - frontiersin.org
… To a solution of 1 mmol of pyrazine-2-carbohydrazide (3a) or 3-aminopyrazine-2-carbohydrazide (3b) and 1.1 mmol of 4-chloroquinazoline or 4-chloro-8-methoxyquinazoline in 5 ml of …
Number of citations: 0 www.frontiersin.org
ME Parsons, CJ Theobald - Journal of Medicinal Chemistry, 1995 - academia.edu
Quinazolines bearing a secondary 44arylamino) substituent demonstrate an zyxwvutsrqponm SAR for inhibition of* the gastric (H+/K+)-ATPase different from the previously described 3-…
Number of citations: 0 www.academia.edu
CD Haffner, JD Becherer, EE Boros… - Journal of medicinal …, 2015 - ACS Publications
A series of thiazoloquin(az)olinones were synthesized and found to have potent inhibitory activity against CD38. Several of these compounds were also shown to have good …
Number of citations: 116 pubs.acs.org
JA Carozza, V Böhnert, KC Nguyen, G Skariah… - Nature Cancer, 2020 - nature.com
2′3′-Cyclic GMP-AMP (cGAMP) is an intracellular second messenger that is synthesized in response to cytosolic double-stranded DNA and activates the innate immune STING …
Number of citations: 162 www.nature.com
JA Carozza, V Böhnert, KC Nguyen, G Skariah… - BioRxiv, 2019 - biorxiv.org
2’3’-cyclic GMP-AMP (cGAMP) is characterized as an intracellular second messenger that is synthesized in response to cytosolic dsDNA and activates the innate immune STING …
Number of citations: 19 www.biorxiv.org
AM Jones, IM Westwood, JD Osborne, TP Matthews… - researchgate.net
… -methoxyquinazolin-4(3H)-one gave 4-chloro-8-methoxyquinazoline (54%). 1H NMR (500 MHz, … Applying general procedure C to 4-chloro-8-methoxyquinazoline gave (18) (21 mg, 0.12 …
Number of citations: 2 www.researchgate.net

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